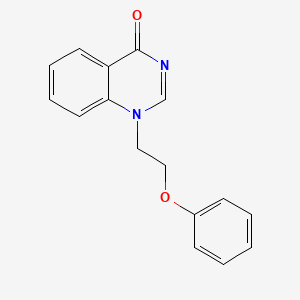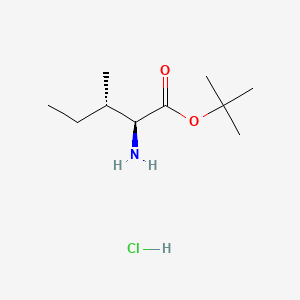
Protosappanin B
Overview
Description
Synthesis Analysis
Protosappanin B's synthesis has been explored through methods such as palladium-catalyzed ortho C-H activation/C-C cyclization under microwave irradiation, highlighting efficient pathways to access this compound and its derivatives. This approach provides a foundation for the preparation of protosappanin A derivatives, which can be instrumental in studying protosappanin B's structure-activity relationships and its broader chemical space (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of protosappanin B is characterized by its dibenzoxocin core, a feature that contributes to its biological activity. Studies involving stereoisomeric dibenzoxocins like protosappanin E-1 and E-2 have provided insights into the structural intricacies and reactivity of these compounds, shedding light on protosappanin B's chemical behavior and its interaction with biological targets (Nagai & Nagumo, 1990).
Chemical Reactions and Properties
Protosappanin B's chemical properties are closely linked to its structure, exhibiting reactivity patterns typical of dibenzoxocin derivatives. Its ability to undergo various chemical transformations, including oxidation, reduction, and conjugation, highlights its versatile chemistry. These reactions not only facilitate the synthesis of protosappanin B derivatives but also play a crucial role in its metabolism and biological activity.
Physical Properties Analysis
The physical properties of protosappanin B, including solubility, melting point, and stability, are crucial for its formulation and application in biological studies. While specific data on these properties are limited, understanding these aspects is essential for optimizing its use in experimental and therapeutic contexts.
Chemical Properties Analysis
Protosappanin B's chemical properties, such as its reactivity towards nucleophiles and electrophiles, and its ability to form conjugates with biomolecules, underpin its biological effects. The compound's interaction with cellular components, including proteins and nucleic acids, is central to its mechanism of action in various biological processes.
- (Liu et al., 2016) - Details on the total synthesis of protosappanin A and its derivatives.
- (Zeng et al., 2015) - Exploration of protosappanin B's neuroprotective effects.
- (Nagai & Nagumo, 1990) - Study on stereoisomeric dibenzoxocins related to protosappanin B.
Scientific Research Applications
Specific Scientific Field
Cancer Research, specifically bladder cancer .
Summary of the Application
Protosappanin B has been studied for its effects on the proliferation and apoptosis of bladder cancer cells .
Methods of Application or Experimental Procedures
The effects of Protosappanin B (at concentrations of 12.5, 25, 50, 100, or 200 μg/mL for 48 hours) on the proliferation of SV-HUC-1, T24, and 5637 cells were assessed using the MTT assay . The effects of Protosappanin B (at concentrations of 100, 150, 200, 250, or 300 μg/mL for 48 hours) on cell apoptosis and cell cycle were analyzed using flow cytometry .
Results or Outcomes
Protosappanin B caused concentration-dependent inhibition of cell growth, with IC50 of 82.78 μg/mL in T24 cells and 113.79 μg/mL in 5637 cells . Protosappanin B caused concentration-dependent increases in T24 and 5637 cell apoptosis (100–300 μg/mL) . The effects of Protosappanin B on the cell cycle in both cell types was G1 arrest with reductions in the proportion of S-phase cells and proliferation index .
Application in Metabolic Profiling
Specific Scientific Field
Summary of the Application
Protosappanin B has been studied for its metabolic fate in rats .
Methods of Application or Experimental Procedures
The metabolites of Protosappanin B in bile, plasma, urine, feces, and intestinal bacteria samples in rats were investigated by ultraperformance liquid chromatography combined with time-of-flight mass spectrometry (UPLC-TOF-MS/MS) with MetabolitePilot software .
Results or Outcomes
28 metabolites were identified in the biosamples: 18 metabolites in rat bile, 8 in plasma, 20 in feces, 7 in urine and 2 in intestinal bacteria samples . Both phase I and phase II metabolites were observed . Metabolite conversion occurred via 9 proposed pathways: sulfate conjugation, glucuronide conjugation, bis-glucuronide conjugation, glucose conjugation, dehydration, oxidation, hydrolysis, methylation and hydroxymethylene loss .
Application in Phytochemical Research
Specific Scientific Field
Summary of the Application
Protosappanin B is a unique homoisoflavone compound isolated from Sappan Lignum, the heartwood of Caesalpinia sappan L . It has been studied for its phytochemical properties .
Methods of Application or Experimental Procedures
The isolation and identification of Protosappanin B involves various chromatographic techniques and spectroscopic analyses .
Results or Outcomes
Protosappanin B, along with other compounds, has been successfully isolated from Sappan Lignum . These findings contribute to the understanding of the chemical constituents of Caesalpinia sappan L .
Safety And Hazards
Future Directions
Protosappanin B has shown promising results in the treatment of bladder cancer . It has the potential to be developed as a therapeutic agent to combat cardiovascular diseases like myocardial infarction and vascular disease . Further studies are needed to understand the possible modulatory role of Protosappanin B in cardiovascular diseases .
properties
IUPAC Name |
10-(hydroxymethyl)-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-7-16(21)6-9-3-13(19)14(20)5-12(9)11-2-1-10(18)4-15(11)22-8-16/h1-5,17-21H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYTQTVJQUCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317139 | |
| Record name | Protosappanin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protosappanin B | |
CAS RN |
102036-29-3 | |
| Record name | Protosappanin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102036-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protosappanin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





